Cas no 2229348-28-9 (1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid)

1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid
- 2229348-28-9
- EN300-1949367
-
- インチ: 1S/C9H6ClF2NO2/c10-6-2-1-5(3-13-6)8(7(14)15)4-9(8,11)12/h1-3H,4H2,(H,14,15)
- InChIKey: HSYJGFIFVCSHDK-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=N1)C1(C(=O)O)CC1(F)F
計算された属性
- せいみつぶんしりょう: 233.0055125g/mol
- どういたいしつりょう: 233.0055125g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 50.2Ų
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1949367-5.0g |
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2229348-28-9 | 5g |
$4226.0 | 2023-05-31 | ||
Enamine | EN300-1949367-0.05g |
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2229348-28-9 | 0.05g |
$1224.0 | 2023-09-17 | ||
Enamine | EN300-1949367-10.0g |
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2229348-28-9 | 10g |
$6266.0 | 2023-05-31 | ||
Enamine | EN300-1949367-0.1g |
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2229348-28-9 | 0.1g |
$1283.0 | 2023-09-17 | ||
Enamine | EN300-1949367-0.5g |
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2229348-28-9 | 0.5g |
$1399.0 | 2023-09-17 | ||
Enamine | EN300-1949367-1g |
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2229348-28-9 | 1g |
$1458.0 | 2023-09-17 | ||
Enamine | EN300-1949367-2.5g |
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2229348-28-9 | 2.5g |
$2856.0 | 2023-09-17 | ||
Enamine | EN300-1949367-0.25g |
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2229348-28-9 | 0.25g |
$1341.0 | 2023-09-17 | ||
Enamine | EN300-1949367-1.0g |
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2229348-28-9 | 1g |
$1458.0 | 2023-05-31 | ||
Enamine | EN300-1949367-10g |
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2229348-28-9 | 10g |
$6266.0 | 2023-09-17 |
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid 関連文献
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
8. Book reviews
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acidに関する追加情報
1-(6-Chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic Acid: A Comprehensive Overview
1-(6-Chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2229348-28-9) is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its cyclopropane ring, which is a three-membered carbon ring, and its substituents: a 6-chloropyridin-3-yl group and two fluorine atoms. The presence of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for both academic research and industrial applications.
The synthesis of 1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid involves a multi-step process that typically begins with the preparation of the pyridine derivative. The chlorination of pyridine at the 6-position is a critical step, as it introduces the necessary substituent for further reactions. Subsequent steps involve the formation of the cyclopropane ring and the introduction of the fluorine atoms at the 2-position. This process requires precise control over reaction conditions to ensure high yields and purity of the final product.
Recent studies have highlighted the potential of this compound in drug discovery. The cyclopropane ring is known for its unique strain energy, which can be harnessed to design molecules with enhanced bioactivity. Additionally, the presence of fluorine atoms at the 2-position confers lipophilicity, which is often desirable in drug candidates as it enhances membrane permeability. The 6-chloropyridin-3-yl group further contributes to the molecule's electronic properties, making it a promising candidate for targeting specific biological pathways.
From a materials science perspective, 1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid has been investigated for its potential in polymer synthesis. The carboxylic acid group can serve as a reactive site for polymerization reactions, enabling the creation of novel materials with tailored properties. Researchers have explored its use in synthesizing polyesters and polyamides, which exhibit improved mechanical strength and thermal stability compared to conventional polymers.
The chemical stability of this compound is another area of active research. Due to the inherent strain in the cyclopropane ring, the molecule exhibits reactivity under certain conditions. Studies have shown that it can undergo ring-opening reactions when exposed to nucleophiles or under acidic conditions. This reactivity opens up avenues for its use in organic synthesis as an intermediate or building block for more complex molecules.
In terms of environmental impact, 1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid has been assessed for its biodegradability and toxicity. Initial findings suggest that it undergoes slow degradation under aerobic conditions, which raises concerns about its persistence in the environment. However, further research is needed to fully understand its ecological footprint and develop strategies for safe disposal.
Looking ahead, the versatility of 1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid presents opportunities for innovation across multiple disciplines. Its role in drug discovery continues to be explored, with ongoing studies focusing on its potential as an anti-inflammatory or anti-cancer agent. Meanwhile, its application in materials science offers possibilities for developing advanced polymers with enhanced performance characteristics.
In conclusion, 1-(6-chloropyridin-3-yl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS No. 2229348-28-9) is a compound of significant scientific interest due to its unique structure and diverse functional groups. Its potential applications span drug discovery, materials science, and organic synthesis, making it a valuable subject for continued research and development.
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